

# A Guide to 1H-Indazole-3-Carboxamide Derivatives as Kinase Inhibitors

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## Compound of Interest

Compound Name: *1H-Indazole-3-carboxamide*

Cat. No.: B1321158

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## Abstract

The **1H-indazole-3-carboxamide** scaffold has unequivocally established itself as a "privileged" structure in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its rigid, bicyclic nature and specific hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, securing a place as the core of numerous clinical candidates and approved drugs.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the **1H-indazole-3-carboxamide** core, delving into its structure-activity relationships (SAR), mechanisms of action, and its successful application in targeting a range of therapeutically relevant kinases, including PAK1, GSK-3 $\beta$ , c-MET, VEGFR, and AXL. We will explore the causal chemistry behind experimental design, present detailed protocols for synthesis and evaluation, and offer insights into the future trajectory of this remarkable scaffold in oncology and beyond.

## The Kinase Challenge and the Rise of a Privileged Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, leading to uncontrolled cell proliferation, survival, and

metastasis.<sup>[3]</sup> Consequently, the ATP-binding site of kinases has become one of the most intensively pursued targets in drug discovery.

The **1H-indazole-3-carboxamide** scaffold emerged as a powerful framework for kinase inhibition due to its inherent ability to form key interactions within the ATP hinge region of kinases. This interaction anchors the molecule, allowing various substituents to be strategically positioned to engage with other regions of the binding site, thereby dictating potency and selectivity.<sup>[4]</sup> Several commercially available anticancer drugs, including Axitinib, Linifanib, and Pazopanib, feature an indazole core, underscoring its clinical significance.<sup>[2][5]</sup>

## Medicinal Chemistry Deep Dive: Structure-Activity Relationships (SAR)

The therapeutic utility of the **1H-indazole-3-carboxamide** scaffold is unlocked through precise chemical modifications. The SAR is highly dependent on the target kinase, but general principles have been established through extensive research.

### Key Principles of SAR:

- Indazole Core: The N1-H and the adjacent ring nitrogen of the indazole typically form critical hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.
- Amide Linker: The carboxamide linker provides a rigid connection point for additional functionalities. The orientation of this group is crucial for positioning substituents correctly.
- Amide Substituent (R-group): This is the most commonly modified position and the primary driver of potency and selectivity. Substituents here explore different pockets within the ATP-binding site. For instance, introducing a hydrophobic moiety can access the deep, back hydrophobic pocket, while adding hydrophilic groups can extend into the bulk solvent region.  
<sup>[5][6][7][8]</sup>

The following diagram illustrates the key regions of the scaffold for chemical modification and their general impact on kinase binding.

Caption: General SAR strategy for **1H-indazole-3-carboxamide** kinase inhibitors.

## Target-Specific SAR Data

The versatility of the scaffold is evident when examining its derivatization against different kinase targets.

Table 1: SAR of Derivatives as p21-Activated Kinase 1 (PAK1) Inhibitors[6][7][8]

Compound ID	R-Group (Amide Substituent)	PAK1 IC <sub>50</sub> (nM)	Key SAR Observations
87b	2-chloro-4-fluorophenyl	159	Introduction of a hydrophobic moiety enhances activity over initial hits.[5]
87d	4-chloro-2-fluorophenyl	16	Positional isomerism of halogens on the phenyl ring significantly impacts potency.[9]
30l	4-(pyridin-4-yl)piperazin-1-yl	9.8	A piperazine with a terminal pyridine ring extending into the solvent region is crucial for high potency and selectivity.[6][7][8]

Table 2: SAR of Derivatives as Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ) Inhibitors[2][10]

Compound ID	Indazole 5-Position	Amide Substituent	GSK-3 $\beta$ IC <sub>50</sub> (μM)	Key SAR Observations
48	-CH <sub>3</sub>	N,N-dimethyl	>10	A methyl group at the 5-position is less favorable than a methoxy group.[2]
50	-OCH <sub>3</sub>	N,N-dimethyl	0.35	A methoxy group at the 5-position significantly improves potency, suggesting favorable interactions.[2]
51d	H	N-(piperidin-4-ylmethyl) with N-alkylcarboxylic acid	0.23	Adding an N-alkylcarboxylic acid to the piperidine ring increases activity.[2]

## Mechanism of Action: Competitive ATP Inhibition

Derivatives of **1H-indazole-3-carboxamide** predominantly act as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of endogenous ATP and thereby blocking the phosphotransfer reaction.

Molecular docking and X-ray crystallography studies have confirmed this binding mode across multiple kinases.[10][11][12] The key interactions typically involve:

- Hinge Interaction: Two hydrogen bonds form between the indazole N1-H and N2 atoms and the backbone amide and carbonyl groups of the kinase hinge region (e.g., with Ala564 and Glu562 in FGFR1).[2]

- Hydrophobic Interactions: Aromatic rings and other hydrophobic substituents on the amide group engage with hydrophobic pockets within the active site.
- Solvent Front Interactions: Polar groups extending from the amide substituent can interact with the solvent-exposed region, often enhancing selectivity and improving pharmacokinetic properties.

## Key Kinase Targets and Therapeutic Applications

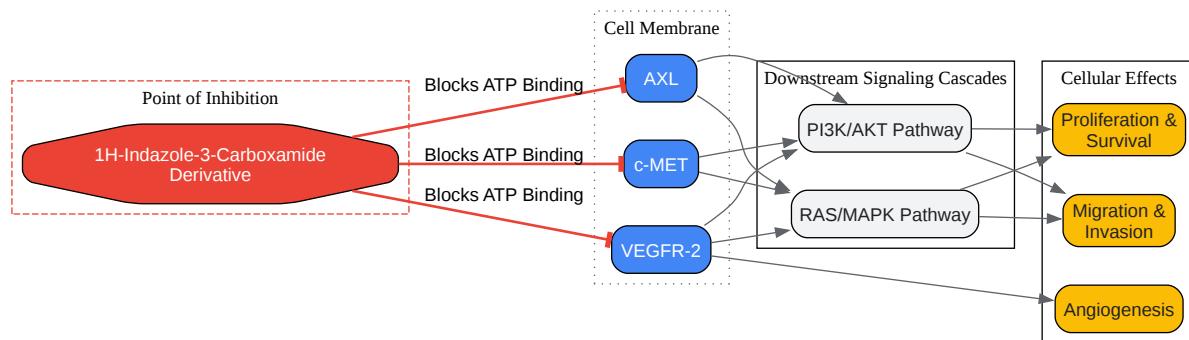
The scaffold has been successfully optimized to target a variety of kinases implicated in cancer progression.

### AXL, c-MET, and VEGFR: Targeting Tumor Growth and Angiogenesis

AXL, c-MET, and VEGFR are receptor tyrosine kinases (RTKs) whose overexpression and aberrant activation are linked to poor prognosis, drug resistance, and metastasis in numerous cancers.<sup>[11][12][13][14]</sup> The **1H-indazole-3-carboxamide** core has yielded potent inhibitors for these critical oncogenic drivers.

- AXL: A member of the TAM (TYRO3, AXL, MER) family, AXL activation drives cell survival, proliferation, and invasion.<sup>[11][15][16]</sup> Fragment-based screening has identified indazole-based compounds as effective AXL inhibitors.<sup>[11]</sup>
- c-MET: Deregulation of the HGF/c-MET pathway is implicated in many human cancers.<sup>[12][17]</sup> Several indazole series have been developed as potent c-MET inhibitors, with some showing nanomolar activity in both biochemical and cell-based assays.<sup>[12][18]</sup>
- VEGFR-2: As a key mediator of angiogenesis, inhibiting VEGFR-2 is a proven strategy in cancer therapy.<sup>[13][19]</sup> Indazole derivatives have been designed that show potent, nanomolar inhibition of VEGFR-2 and demonstrate anti-angiogenic properties in preclinical models.<sup>[13][20][21]</sup>

The diagram below illustrates the central role of these RTKs in cancer signaling and the point of intervention for indazole-based inhibitors.



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Caption: Inhibition of key RTK signaling pathways by indazole derivatives.

## PAK1: Targeting Tumor Migration and Invasion

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a critical node in cancer cell motility.<sup>[3]</sup> Aberrant PAK1 activation promotes cytoskeletal rearrangements and cell migration, contributing to metastasis.<sup>[3][7]</sup> The **1H-indazole-3-carboxamide** scaffold has yielded highly potent and selective PAK1 inhibitors that suppress the migration and invasion of cancer cells *in vitro* by downregulating key effectors like Snail.<sup>[6][7][22]</sup>

## Experimental Corner: From Synthesis to Screening

A robust and reproducible experimental workflow is essential for the discovery and optimization of novel kinase inhibitors.

## Representative Synthesis Protocol

The synthesis of **1H-indazole-3-carboxamides** typically involves the formation of an amide bond between 1H-indazole-3-carboxylic acid and a desired amine.<sup>[23][24]</sup>

### Protocol: Synthesis of N-aryl-**1H-indazole-3-carboxamide**

- Acid Preparation: Start with commercially available or synthesized **1H-indazole-3-carboxylic acid** (1 equivalent).
- Activation: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a peptide coupling agent such as HOBT (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
  - Causality: EDC/HOBT forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine, facilitating efficient amide bond formation under mild conditions.
- Amide Bond Formation: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 equivalents) to neutralize the acid.<sup>[8]</sup>
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure **1H-indazole-3-carboxamide** derivative.
- Characterization: Confirm the structure and purity of the final compound using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HRMS).

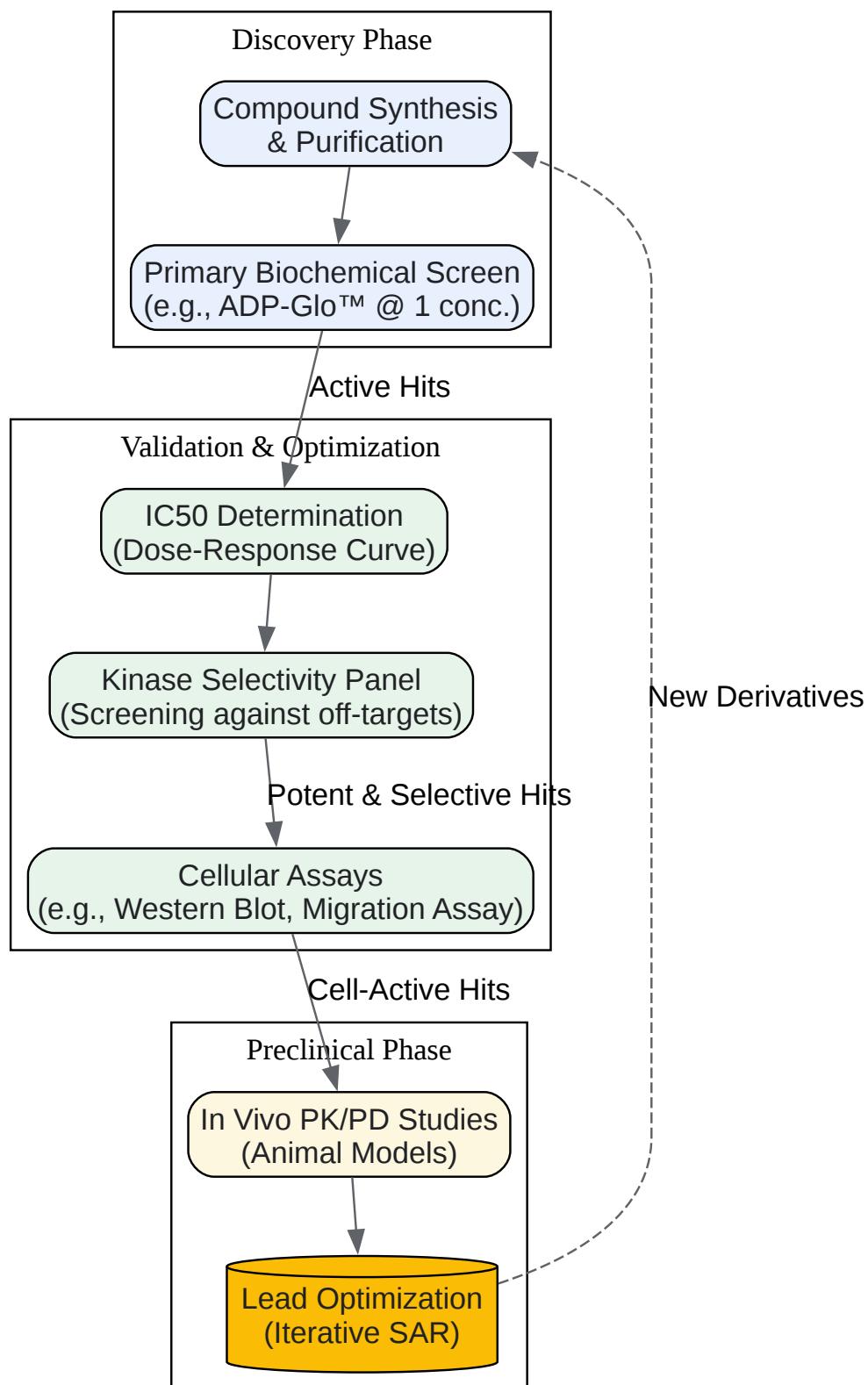
## In Vitro Kinase Inhibition Assay Protocol

Determining the inhibitory activity (IC<sub>50</sub>) of a compound against its target kinase is a critical step. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination[1][8][9]

- Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, then further dilute in the appropriate kinase assay buffer. Prepare solutions of the purified kinase, the specific peptide substrate, and ATP in kinase buffer.
- Kinase Reaction: In a 384-well plate, add 2.5  $\mu$ L of the test compound solution. Add 5  $\mu$ L of a solution containing the kinase enzyme and substrate. Incubate for 10-15 minutes at room temperature to allow for compound binding.[9]
- Initiation: Initiate the kinase reaction by adding 2.5  $\mu$ L of ATP solution. The final ATP concentration should be at or near its  $K_m$  value for the specific kinase to ensure competitive binding can be accurately measured.
- Incubation: Incubate the plate at 30°C for 1 hour.
  - Self-Validation: Include control wells: "no kinase" (background), "no inhibitor" (100% activity), and a known potent inhibitor (positive control).
- ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5  $\mu$ L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  - Causality: This step is crucial to prevent the remaining ATP from interfering with the luminescence detection step.
- ADP Conversion and Detection: Add 10  $\mu$ L of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[8]

The general workflow for discovering and validating these inhibitors is summarized below.

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Caption: General workflow for kinase inhibitor discovery and development.

## Future Directions and Challenges

The **1H-indazole-3-carboxamide** scaffold remains a fertile ground for the development of next-generation kinase inhibitors. Future efforts will likely focus on:

- Overcoming Resistance: Designing derivatives that can inhibit kinase mutants that confer resistance to existing therapies.
- Enhancing Selectivity: Fine-tuning substituents to minimize off-target effects and improve safety profiles. The development of highly selective PAK1 inhibitors demonstrates that this is an achievable goal.[\[6\]](#)[\[7\]](#)
- Targeting New Kinases: Applying the scaffold to inhibit less-explored kinases that are emerging as important therapeutic targets.
- Dual-Target Inhibitors: Rationally designing single molecules that can inhibit two distinct, synergistic targets, such as the dual VEGFR-2/EGFR inhibitors currently under investigation.[\[20\]](#)[\[21\]](#)

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